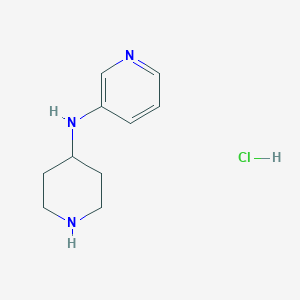
N-(piperidin-4-yl)pyridin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(piperidin-4-yl)pyridin-3-amine hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring, connected via an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridin-3-amine hydrochloride typically involves the reaction of 3-aminopyridine with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
N-(piperidin-4-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
N-(piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but has a benzamide group instead of a pyridine ring.
3-aminopyridine: Contains the pyridine ring but lacks the piperidine moiety.
4-piperidone: Features the piperidine ring but lacks the pyridine moiety.
Uniqueness
N-(piperidin-4-yl)pyridin-3-amine hydrochloride is unique due to its combination of both piperidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other research fields .
属性
分子式 |
C10H16ClN3 |
|---|---|
分子量 |
213.71 g/mol |
IUPAC 名称 |
N-piperidin-4-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11,13H,3-4,6-7H2;1H |
InChI 键 |
OJHWOCGCRBTMAD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



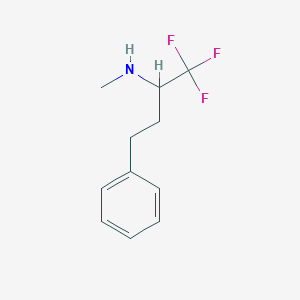
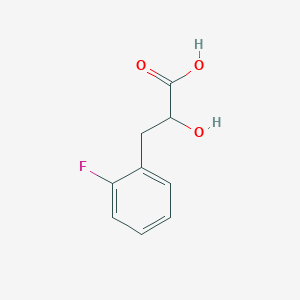
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)
![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
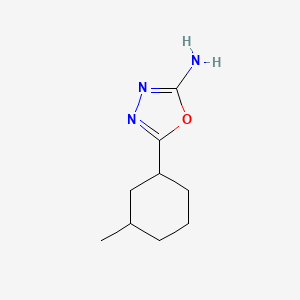
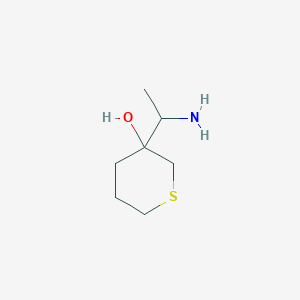
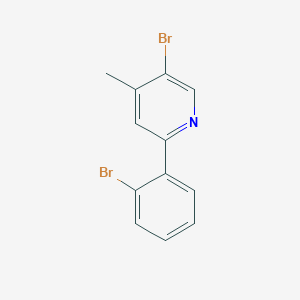
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
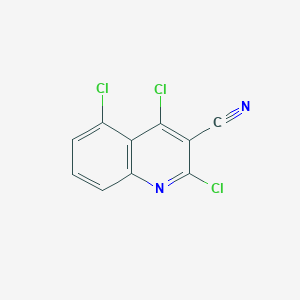
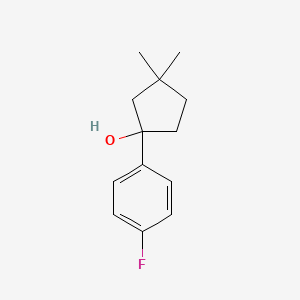
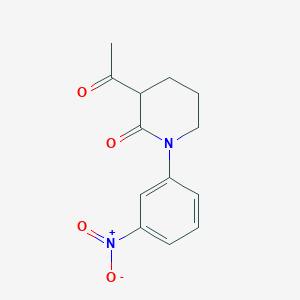
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)
